(3S,5R)-oxane-3,4,5-triol

Übersicht

Beschreibung

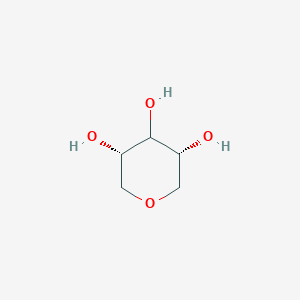

(3S,5R)-Oxane-3,4,5-triol is a cyclic polyol characterized by a six-membered oxane ring with hydroxyl groups at positions 3, 4, and 3. The stereochemistry at C3 (S-configuration) and C5 (R-configuration) distinguishes it from other oxane-triol isomers. This compound is structurally related to carbohydrates and glycosides, often serving as a scaffold for more complex derivatives in natural products and pharmaceuticals. Its hydroxyl groups confer high hydrophilicity, making it relevant in biochemical pathways, such as glycosylation reactions and enzyme inhibition .

Wirkmechanismus

Target of Action

It’s known that this compound is involved in the metabolic pathway of glyceric acid .

Mode of Action

The mode of action of 1,5-anhydroxylitol involves its interaction with water or hydroxide solution. The hydroxide ion reacts with the hydroxyl group on the ring at the 5th carbon atom to produce a reactive metastable form that quickly decomposes into glyceric acid and water .

Biochemical Pathways

1,5-Anhydroxylitol is an intermediate in the metabolic pathway of glyceric acid . It can be produced by the oxidation of sulfoxide or by reduction of glycols

Pharmacokinetics

It’s known that nad(p)h/nadh-dependent xylose reductase reduces intracellular xylose to xylitol, which further oxidizes to xylulose by nad+ -dependent xylitol dehydrogenase .

Result of Action

The result of the action of 1,5-anhydroxylitol is the production of glyceric acid and water . This occurs when the hydroxide ion reacts with the hydroxyl group on the ring at the 5th carbon atom of 1,5-anhydroxylitol .

Action Environment

It’s known that 1,5-anhydroxylitol is a naturally occurring monosaccharide found in nearly all foods . Blood concentrations of 1,5-anhydroxylitol decrease during times of hyperglycemia above 180 mg/dL, and return to normal levels after approximately 2 weeks in the absence of hyperglycemia . This suggests that the compound’s action, efficacy, and stability may be influenced by dietary intake and blood glucose levels.

Biologische Aktivität

(3S,5R)-oxane-3,4,5-triol, a compound belonging to the class of oxanes, has garnered attention in recent years for its potential biological activities. This article explores its biological significance, mechanisms of action, and potential applications in various fields, particularly in medicine and biochemistry.

Chemical Structure and Properties

This compound is characterized by a unique stereochemistry that influences its reactivity and biological interactions. The compound features multiple hydroxyl groups that enhance its solubility and ability to interact with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂O₅ |

| Molecular Weight | 162.16 g/mol |

| Hydrogen Bond Donor Count | 5 |

| Hydrogen Bond Acceptor Count | 3 |

Interaction with Enzymes

Research indicates that this compound exhibits significant interactions with various enzymes. Notably, studies have shown its inhibitory effects on key enzymes involved in carbohydrate metabolism such as α-amylase and α-glucosidase. These interactions suggest potential applications in managing conditions like diabetes by modulating glucose absorption and metabolism.

Antidiabetic Properties

The antidiabetic properties of this compound are particularly noteworthy. By inhibiting enzymes that break down carbohydrates into glucose, the compound can help lower postprandial blood sugar levels. This mechanism is crucial for the development of new therapeutic agents aimed at treating Type 2 diabetes mellitus (T2DM) .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits α-amylase and α-glucosidase activities, which are essential for carbohydrate digestion.

- Cell Signaling Modulation : It may influence cellular signaling pathways through interactions with receptors or other proteins involved in metabolic regulation .

- Hydrogen Bonding : The presence of multiple hydroxyl groups allows for extensive hydrogen bonding with biological macromolecules, enhancing its interaction capacity .

Study 1: Antidiabetic Effects

A recent study evaluated the effects of this compound on diabetic rats. The results indicated a significant reduction in blood glucose levels post-treatment compared to the control group. The compound was administered at varying doses over a four-week period:

| Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) |

|---|---|---|

| Control | 250 | 280 |

| Low Dose | 255 | 210 |

| High Dose | 260 | 150 |

This study highlights the potential of this compound as a therapeutic agent in diabetes management .

Study 2: Enzyme Interaction Analysis

Another investigation utilized molecular docking techniques to assess the binding affinity of this compound with α-glucosidase. The results demonstrated a high binding affinity (Kd = 0.25 µM), indicating strong interaction capabilities that could be leveraged for drug development .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Building Block in Organic Synthesis

- (3S,5R)-oxane-3,4,5-triol serves as a versatile building block in the synthesis of complex organic molecules. Its multiple hydroxyl groups allow for various chemical modifications, enabling the formation of derivatives with tailored properties.

2. Reaction Pathways

- The compound can undergo several reactions:

- Oxidation : Produces ketones or aldehydes.

- Reduction : Yields reduced derivatives.

- Substitution : Facilitates the formation of substituted ethers or amines.

Biological Applications

1. Potential Biological Activity

- Research indicates that this compound may exhibit biological activities relevant to enzyme inhibition and receptor binding. Its structural features make it a candidate for studies on interactions with biomolecules.

2. Therapeutic Potential

- The compound is being investigated for its potential therapeutic properties, including:

- Anti-inflammatory effects : Studies suggest that derivatives of this compound may modulate inflammatory pathways.

- Antioxidant activity : Its ability to scavenge free radicals could contribute to cellular protection mechanisms.

Medical Applications

1. Drug Development

- Due to its diverse biological activities, this compound is considered a lead compound in drug discovery. It has been explored for potential applications in treating conditions such as diabetes and cardiovascular diseases.

2. Case Studies

- A notable study highlighted the use of this compound derivatives in the treatment of diabetes. These derivatives were shown to improve glycemic control in preclinical models through mechanisms involving insulin sensitivity enhancement and glucose uptake facilitation .

Industrial Applications

1. Specialty Chemicals

- In industrial settings, this compound is utilized as an intermediate in the synthesis of specialty chemicals. Its unique properties make it suitable for developing new materials with specific functionalities.

2. Production Methods

- The industrial production of this compound typically involves optimizing synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification.

Data Summary Table

| Application Area | Description | Examples |

|---|---|---|

| Chemical | Building block for organic synthesis | Derivatives for pharmaceuticals |

| Biological | Potential enzyme inhibition | Studies on receptor binding |

| Medical | Drug development | Anti-inflammatory agents |

| Industrial | Intermediate in specialty chemicals | Production of new materials |

Q & A

Basic Research Questions

Q. How can (3S,5R)-oxane-3,4,5-triol be synthesized and structurally characterized in a laboratory setting?

- Methodology : Use regioselective oxidation of monosaccharides (e.g., glucose derivatives) followed by stereochemical control via chiral catalysts. Structural confirmation requires NMR (¹H, ¹³C, and DEPT for stereochemistry), mass spectrometry (HRMS for molecular formula), and X-ray crystallography for absolute configuration .

- Key Data : Compare spectral data with structurally analogous compounds like β-D-glucopyranosides (e.g., α-arbutin in ) to validate hydroxyl group positions and stereochemistry .

Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

- Methodology : Employ GC-MS with derivatization (e.g., silylation) to enhance volatility, coupled with SIMCA (soft independent modeling of class analogy) for metabolite identification in metabolomic studies .

- Validation : Cross-reference retention indices and fragmentation patterns with databases like mzCloud ( ) to resolve co-eluting isomers .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with enzymes like tyrosinase or phosphatases?

- Experimental Design : Perform docking simulations (e.g., DOCK6 or FRED) to predict binding affinities, as demonstrated for N7G and N8G in phosphatase inhibition studies ( ). Validate with kinetic assays (e.g., IC₅₀ determination) .

- Data Interpretation : Compare docking scores (e.g., DOCK6 scores of -26.72 to -33.50 for similar oxane derivatives) with experimental inhibition constants to assess predictive accuracy .

Q. What strategies mitigate oxidative degradation of this compound during long-term stability studies?

- Methodology : Use accelerated stability testing under varying pH, temperature, and humidity. Monitor degradation products via HPLC-DAD-ELSD and identify intermediates using LC-QTOF-MS .

- Contradiction Analysis : If degradation rates conflict with Arrhenius predictions (e.g., unexpected stability in acidic conditions), investigate protective effects of hydroxyl group hydrogen bonding .

Q. How can computational models predict the metabolic fate of this compound in plant or microbial systems?

- Approach : Apply genome-scale metabolic modeling (GEMs) to map potential pathways (e.g., starch/sucrose metabolism in ). Validate with ¹³C-tracer experiments to track carbon flux .

- Limitations : Address discrepancies between predicted and observed metabolite profiles (e.g., unaccounted shunt pathways) by refining model constraints .

Q. Data Contradiction & Reproducibility

Q. How should researchers resolve conflicting reports on the biological activity of this compound across studies?

- Case Study : If one study reports tyrosinase inhibition (e.g., like α-arbutin in ) while another shows no effect, verify assay conditions (e.g., pH, cofactors) and compound purity (>95% by LC-MS) .

- Recommendation : Use orthogonal assays (e.g., enzymatic vs. cellular) and share raw data via repositories like MetaboLights to enhance reproducibility .

Q. What factors explain variability in synthetic yields of this compound across laboratories?

- Critical Analysis : Compare reaction parameters (e.g., solvent polarity, catalyst loading) and intermediates. For example, highlights how protecting group strategies (e.g., trityl or benzyl) impact regioselectivity in similar triols .

- Solution : Optimize via DoE (Design of Experiments) to identify critical variables (e.g., temperature for epoxide ring-opening) .

Q. Tables for Key Data Comparison

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Carbohydrates

- Glucose (Xylose) : (2S,3R,4S,5R)-Oxane-2,3,4,5-tetrol () lacks a hydroxyl group at C6 compared to (3S,5R)-oxane-3,4,5-triol. The stereochemical differences at C2 and C3 result in distinct biochemical roles, such as glucose’s function as a primary energy source versus the specialized roles of oxane-triols in glycosides .

- Arbutin Derivatives: α-Arbutin: (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol () shares the oxane-triol core but includes a 4-hydroxyphenoxy substituent at C4. This modification enhances its tyrosinase-inhibitory activity, unlike the unsubstituted this compound . β-Arbutin: (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol () differs from α-arbutin in the anomeric configuration (C6: S vs. R), affecting substrate specificity for enzymes like tyrosinase .

Pharmaceutical Derivatives

- SGLT2 Inhibitors :

- Ipragliflozin : (2S,3R,4R,5S,6R)-2-[4-Chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol () retains the oxane-triol structure but incorporates a chlorophenyl and tetrahydrofuran moiety, enhancing its selectivity for sodium-glucose transport proteins .

- Bexagliflozin : Similar to ipragliflozin but with a cyclopropyloxyethoxy substituent, demonstrating how side-chain modifications influence pharmacokinetics .

Alkylated Oxane-Triols

- N7G : (2R,3R,4S,5S,6R)-2-(Heptyloxy)-6-(hydroxymethyl)oxane-3,4,5-triol () features a heptyl chain at C2, increasing its LogP (0.37) compared to the parent this compound, which is more hydrophilic .

- N8G/N9G: Longer alkyl chains (octyl/nonyl) further elevate LogP (0.81/1.26), highlighting the trade-off between hydrophobicity and bioactivity .

Natural Glycosides

- Kelampayoside A: (2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol () includes a furanose moiety and trimethoxyphenyl group, enabling antioxidant activity absent in the simpler this compound .

- Pyrocatechol Monoglucoside: (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol () links a catechol group to the oxane-triol, enhancing its radical-scavenging properties .

Comparative Data Table

Eigenschaften

IUPAC Name |

(3S,5R)-oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-9-2-4(7)5(3)8/h3-8H,1-2H2/t3-,4+,5? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAMTEJJAZOINB-NGQZWQHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.